molecular formula C16H17Cl2N3O2 B13769554 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride CAS No. 75159-51-2

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride

Cat. No.: B13769554
CAS No.: 75159-51-2
M. Wt: 354.2 g/mol
InChI Key: ITVFLURPOXEUKH-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. One common method is the Schiff base reduction route, where the intermediate Schiff base is reduced to form the desired quinazolinone . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which may enhance its solubility and stability

Properties

CAS No.

75159-51-2

Molecular Formula

C16H17Cl2N3O2

Molecular Weight

354.2 g/mol

IUPAC Name

3-[(2-methoxyanilino)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C16H15N3O2.2ClH/c1-21-15-9-5-4-8-14(15)18-11-19-10-17-13-7-3-2-6-12(13)16(19)20;;/h2-10,18H,11H2,1H3;2*1H

InChI Key

ITVFLURPOXEUKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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